molecular formula C28H23N5O6 B11282478 N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B11282478
M. Wt: 525.5 g/mol
InChI Key: CUIJJHXPBASDOT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a potent and selective small molecule inhibitor of the Tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. This compound functions by inhibiting the Wnt/β-catenin signaling pathway, a crucial pathway implicated in cellular proliferation and stem cell renewal. Dysregulation of this pathway is a hallmark of various cancers, particularly colorectal cancers. Research utilizing this inhibitor is focused on oncology, specifically investigating the mechanisms of tumorigenesis, cancer cell self-renewal, and the development of novel targeted therapeutics. Its mechanism involves binding to the NAD+-binding site of Tankyrases, preventing the PARsylation and subsequent degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the stabilization of AXIN and the promoted degradation of β-catenin, thereby suppressing the transcription of Wnt-target genes. This makes it a critical pharmacological tool for studying Wnt-driven processes in cancer research , stem cell biology , and tissue regeneration. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H23N5O6

Molecular Weight

525.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C28H23N5O6/c1-16-8-9-20(17(2)10-16)29-24(34)13-32-21-12-23-22(37-15-38-23)11-19(21)27(35)33(28(32)36)14-25-30-26(31-39-25)18-6-4-3-5-7-18/h3-12H,13-15H2,1-2H3,(H,29,34)

InChI Key

CUIJJHXPBASDOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)C

Origin of Product

United States

Biological Activity

N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a quinazoline core and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H28N4O5 with a molecular weight of approximately 484.54 g/mol. The intricate structure suggests various potential interactions with biological targets.

Property Value
Molecular FormulaC27H28N4O5
Molecular Weight484.54 g/mol
StructureComplex with quinazoline and oxadiazole moieties

Anticancer Properties

Research indicates that compounds containing oxadiazole and quinazoline structures often exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various cancer cell lines:

  • PC-3 (Prostate Cancer) : IC50 values around 0.67 µM.
  • HCT-116 (Colon Cancer) : IC50 values around 0.80 µM.
  • ACHN (Renal Cancer) : IC50 values around 0.87 µM .

Preliminary studies suggest that N-(2,4-dimethylphenyl)-2-(6,8-dioxo...) may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

The mechanism of action for this compound is believed to involve inhibition of key enzymes such as:

  • Histone Deacetylases (HDACs) : Implicated in cancer progression.
  • Carbonic Anhydrases (CAs) : Involved in tumor growth and metastasis.
  • Sirtuin Enzymes : Associated with cellular regulation and cancer biology .

Case Studies

  • Study on Anticancer Activity :
    • A synthesized derivative of the compound demonstrated notable cytotoxicity against several cancer cell lines including MDA-MB-435 (melanoma) and T-47D (breast cancer), with growth inhibition percentages indicating strong potential for further development .
  • Inhibitory Effects on Enzymes :
    • Compounds related to this structure were tested for their inhibitory effects on EGFR and Src kinases, showing promising results in reducing tumor growth rates in experimental settings .

Comparison with Similar Compounds

Substituent Effects

  • Oxadiazole Substituents : The 3-phenyl group on the oxadiazole ring in the target compound may promote π-π interactions with aromatic protein residues, whereas the 3-methyl group in the analogue () offers reduced steric hindrance and lower molecular weight .
  • Linker Flexibility : The methylene (-CH₂-) linker in the target compound versus the ethyl (-CH₂CH₂-) linker in ’s analogue could influence conformational flexibility and binding entropy .

Research Findings and Implications

Physicochemical and Bioactivity Trends

  • Lipophilicity : The target compound’s 2,4-dimethylphenyl and phenyl-oxadiazole groups suggest higher logP values compared to sulfamoylphenyl derivatives (), favoring passive diffusion across biological membranes .

Inferred Bioactivity

For example, triazoloquinazolines have demonstrated anticonvulsant activity, while sulfonamide-containing analogues are explored for anti-inflammatory effects .

Preparation Methods

Starting Materials and Initial Cyclization

The quinazoline-dioxolo core is typically derived from anthranilic acid or isatoic anhydride precursors. A validated approach involves:

  • Formation of 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one :

    • Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazin-4-one, followed by alkyne substitution using propargyl bromide under basic conditions.

  • Dioxolo Ring Installation :

    • Cyclization with a diol (e.g., ethylene glycol) in the presence of polyphosphoric acid (PPA) at 130°C achieves thedioxolo[4,5-g] fusion.

Example Protocol:

Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Moiety

Amidoxime Formation and Cyclization

The oxadiazole ring is constructed via:

  • Amidoxime Synthesis :

    • Benzaldehyde derivatives react with hydroxylamine hydrochloride in ethanol to form amidoximes.

  • Cyclodehydration :

    • Amidoximes undergo cyclization with carboxylic acid derivatives (e.g., chloroacetyl chloride) in toluene under reflux.

Example Protocol:

Coupling of Oxadiazole to the Quinazoline Core

Nucleophilic Substitution

The chloromethyl-oxadiazole is coupled to the quinazoline-dioxolo core via a nucleophilic substitution reaction:

  • Conditions : K2CO3, DMF, 60°C, 12h.

Example Protocol:

Introduction of the Acetamide Side Chain

Amidation of the Quinazoline Nitrogen

The final step involves attaching N-(2,4-dimethylphenyl)acetamide via:

  • Chloroacetylation : Reaction with chloroacetyl chloride in dichloromethane.

  • Amine Coupling : Substitution with 2,4-dimethylaniline using EDCI/HOBt catalysis.

Example Protocol:

Optimization Data and Comparative Analysis

StepReagents/ConditionsYield (%)Purity (%)Source
Quinazoline CyclizationPPA, 130°C, 6h6295
Oxadiazole FormationToluene, 110°C, 8h7498
Oxadiazole CouplingK2CO3, DMF, 60°C, 12h6897
Acetamide InstallationEDCI/HOBt, DMF, rt7599

Challenges and Solutions

  • Regioselectivity in Oxadiazole Cyclization : Use of microwave irradiation (100°C, 30 min) improves selectivity.

  • Byproduct Formation During Dioxolo Installation : Solvent screening (toluene > DMF) reduces dimerization.

  • Low Amidation Yields : Catalytic DMAP (10 mol%) enhances reactivity .

Q & A

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsPurpose
1DMF, NaOH, 70°CAmide bond formation
23-phenyl-1,2,4-oxadiazole, K₂CO₃Oxadiazole coupling
3Ethanol, refluxCyclization of quinazolinone

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on phenyl rings) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 567.2) .
  • IR Spectroscopy : Detects carbonyl (C=O) and amide (N–H) stretches (1670–1750 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the oxadiazole or quinazolinone moieties (e.g., halogenation, methoxy groups) to alter electron density and steric effects. Evidence from analogs shows that 4-Cl on phenyl rings increases antimicrobial activity .
  • Bioassay Correlation : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). IC₅₀ values correlate with substituent electronegativity .

Q. Table 2: Substituent Effects on Bioactivity

R Group (Quinazolinone)Activity (IC₅₀, μM)
3-Cl12.4
4-OMe28.9
2,4-diF8.7

Advanced: What reaction mechanisms underlie the compound’s bioactivity (e.g., anti-inflammatory effects)?

Methodological Answer:

  • Enzyme Inhibition : The quinazolinone core competitively inhibits cyclooxygenase-2 (COX-2) by binding to the active site, as shown via molecular docking studies .
  • Oxidative Pathways : Oxadiazole moieties may scavenge reactive oxygen species (ROS), validated via fluorescence-based ROS assays .

Advanced: How can researchers resolve contradictions between purity data and bioactivity outcomes?

Methodological Answer:

  • Purity-Activity Discrepancies : Use orthogonal analytical methods (e.g., HPLC-MS vs. NMR) to detect trace impurities. For example, a 2% impurity in a derivative reduced antimicrobial efficacy by 40% .
  • Stability Testing : Monitor degradation under stress conditions (light, pH 3–9). Acidic conditions hydrolyze the oxadiazole ring, diminishing activity .

Advanced: What challenges arise in monitoring multi-step reactions using chromatographic methods?

Methodological Answer:

  • TLC Limitations : Poor resolution of polar intermediates (e.g., hydroxylated byproducts) may require gradient elution .
  • HPLC Optimization : Use C18 columns with acetonitrile/water gradients (5–95%) to separate structurally similar intermediates .

Advanced: How do stereochemical considerations impact synthesis and bioactivity?

Methodological Answer:

  • Stereoisomer Formation : Chiral centers in the dihydroquinazolinone ring may lead to enantiomers with divergent activities. Resolve via chiral HPLC and test isomers separately .
  • Configuration Stability : Racemization at C5 of the quinazolinone under basic conditions reduces efficacy, requiring pH-controlled synthesis .

Advanced: What strategies mitigate scalability issues in multi-step synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling : Immobilize Pd catalysts for Suzuki couplings to reduce costs in large-scale oxadiazole synthesis .

Advanced: How is bioactivity evaluated against bacterial targets?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 2,4-diF substituents show MICs of 4 μg/mL .
  • Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .

Advanced: How can computational modeling predict metabolic stability?

Methodological Answer:

  • In Silico ADMET : Use software like Schrödinger’s QikProp to predict CYP450 metabolism. The compound’s logP (3.2) suggests moderate hepatic clearance .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) and validate via LC-MS/MS .

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